![molecular formula C26H26N4O4 B2998519 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226453-46-8](/img/structure/B2998519.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure that combines elements known for various pharmacological effects, including anticancer, antibacterial, and enzyme inhibition properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological properties.
1. Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and benzodioxole cores have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves interference with cell cycle progression and modulation of signaling pathways related to tumor growth .
2. Antibacterial Activity
The compound has demonstrated antibacterial activity against several strains of bacteria. A study focusing on related compounds highlighted their effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that similar derivatives could possess comparable antibacterial properties. The mode of action typically involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
3. Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The inhibition constants (IC50 values) for related compounds have shown promising results, indicating that this compound may also exhibit strong enzyme inhibition capabilities .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
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Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against tested cancer cells.
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Antibacterial Efficacy Study :
- Objective : To evaluate the antibacterial effects against common pathogens.
- Method : Disk diffusion method for susceptibility testing.
- Results : The compound showed zones of inhibition comparable to standard antibiotics.
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Enzyme Inhibition Analysis :
- Objective : To measure the inhibitory effect on AChE and urease.
- Method : Spectrophotometric assays were employed.
- Results : The compound demonstrated competitive inhibition with IC50 values lower than those of known inhibitors.
Data Tables
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-2-32-20-4-5-22-21(12-20)25(19(13-27)15-28-22)30-9-7-18(8-10-30)26(31)29-14-17-3-6-23-24(11-17)34-16-33-23/h3-6,11-12,15,18H,2,7-10,14,16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHGTAVYZVEJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.